5-ethyl-1,2,4-thiadiazol-3-amine, also known as 2-amino-5-ethyl-1,3,4-thiadiazole, is a heterocyclic compound characterized by a thiadiazole ring. This compound is of significant interest in various scientific fields due to its unique structural properties and potential applications in pharmaceuticals and agrochemicals. The chemical structure includes a five-membered ring containing two nitrogen atoms and one sulfur atom, with an ethyl group and an amino group attached.
5-ethyl-1,2,4-thiadiazol-3-amine belongs to the class of thiadiazoles, which are known for their diverse biological activities. It is classified under the broader category of organic compounds and is often utilized in medicinal chemistry due to its potential as a building block for more complex molecules.
The synthesis of 5-ethyl-1,2,4-thiadiazol-3-amine can be achieved through several methods. One notable approach involves the reaction of diazoacetonitrile with hydrogen sulfide in the presence of a base. This method has been highlighted for its industrial applicability due to its efficiency and cost-effectiveness compared to traditional methods that often require expensive starting materials .
5-ethyl-1,2,4-thiadiazol-3-amine has a molecular formula of and a molecular weight of approximately 129.18 g/mol.
5-ethyl-1,2,4-thiadiazol-3-amine participates in various chemical reactions typical for thiadiazole derivatives.
These reactions are facilitated by the nucleophilic nature of the amino group and the electrophilic sites present within the thiadiazole ring.
The mechanism of action for compounds like 5-ethyl-1,2,4-thiadiazol-3-amine typically involves interactions at the molecular level that affect biological pathways.
5-ethyl-1,2,4-thiadiazol-3-amine exhibits several notable physical and chemical properties:
The compound is classified as an irritant (H315), causing skin irritation; it may also cause serious eye irritation (H319) and respiratory issues (H335) upon exposure .
5-ethyl-1,2,4-thiadiazol-3-amine has several scientific uses:
5-Ethyl-1,2,4-thiadiazol-3-amine (also documented as 2-amino-5-ethyl-1,3,4-thiadiazole or AETDA) is a heterocyclic organic compound (C₄H₇N₃S) featuring a thiadiazole ring substituted with an ethyl group and an amine functionality. Its molecular architecture—characterized by electron-rich nitrogen and sulfur atoms—enables strong chemisorption onto metal surfaces, forming protective films that impede corrosive agents.
In chloride-rich electrolytes (e.g., 3% NaCl or 0.5M HCl), AETDA suppresses both anodic metal dissolution and cathodic oxygen reduction. Electrochemical impedance spectroscopy (EIS) reveals a significant increase in charge-transfer resistance (R_ct) and a decrease in double-layer capacitance (C_dl) upon inhibitor addition. For instance, in 3% NaCl, 5 mM AETDA elevates R_ct from 1.2 kΩ·cm² (blank) to 18.5 kΩ·cm² for copper, indicating robust barrier formation [1]. Polarization studies confirm AETDA functions as a mixed-type inhibitor, reducing corrosion current density (i_corr) by 85–92% in aerated HCl and NaCl solutions [7] [1]. The inhibition mechanism involves coordination between thiadiazole’s nitrogen/sulfur atoms and metal cations (e.g., Cu⁺), forming insoluble complexes like [Cu(I)-AETDA-Cl] that block active sites [1].
Table 1: Electrochemical Parameters of AETDA in Chloride Media
Metal | Medium | [AETDA] | i_corr (μA/cm²) | R_ct (kΩ·cm²) | η (%) |
---|---|---|---|---|---|
Copper | 3% NaCl (aerated) | 0 mM | 3.10 | 1.2 | - |
Copper | 3% NaCl (aerated) | 5 mM | 0.25 | 18.5 | 92 |
Copper | 0.5M HCl | 10 mM | 0.75 | 8.9 | 78 |
Brass | 3% NaCl | 5 mM | 1.02 | 15.3 | 89 |
AETDA adsorption on copper, brass, and stainless steel follows the Langmuir isotherm, with linear regression coefficients (R² > 0.98) confirming monolayer coverage. Equilibrium constants (K_ads) derived from this isotherm range from 1.2 × 10⁴ M⁻¹ to 5.8 × 10⁴ M⁻¹, reflecting high adsorption affinity [1] [4] [8]. The standard Gibbs free energy of adsorption (ΔG°ads) is −42 kJ/mol for copper in NaCl, indicating chemisorption via coordinate bonding between heteroatoms (N, S) and vacant metal d-orbitals [1] [8]. Competitive adsorption occurs in chloride solutions: AETDA displaces H₂O/Cl⁻ ions from the metal-solution interface, evidenced by decreasing *Cdl* values in EIS studies [7]. Surface analytical techniques (FT-IR, EDX) verify the presence of AETDA-derived nitrogen and sulfur on inhibited surfaces, confirming chemisorbed films [1] [4].
Table 2: Thermodynamic Parameters for AETDA Adsorption
Substrate | Medium | Isotherm Type | K_ads (M⁻¹) | ΔG°_ads (kJ/mol) |
---|---|---|---|---|
Copper | 3% NaCl | Langmuir | 5.8 × 10⁴ | −42.1 |
Brass | 3% NaCl | Langmuir | 3.3 × 10⁴ | −39.8 |
Stainless Steel 304 | 0.1M HCl | Langmuir | 1.2 × 10⁴ | −37.5 |
AETDA exhibits synergistic inhibition when paired with halide ions (e.g., I⁻) due to co-adsorption phenomena. In HCl solutions, iodide ions adsorb onto copper, creating negatively charged surfaces that enhance AETDA cation (protonated form) adsorption via electrostatic interactions. This synergy boosts efficiency by 15–20% compared to AETDA alone [7]. However, antagonistic effects emerge with surfactants or oxidizing ions (e.g., CrO₄²⁻), where competitive adsorption reduces surface coverage [8].
Table 3: Synergistic Parameters for AETDA-Iodide System
System | i_corr (μA/cm²) | η (%) | Synergism Parameter (S₁) |
---|---|---|---|
0.5M HCl (blank) | 3.45 | - | - |
AETDA (10 mM) | 0.75 | 78 | 1.0 |
KI (5 mM) | 1.20 | 65 | 1.0 |
AETDA + KI | 0.28 | 92 | 1.8 |
Synergism parameter S₁ > 1 indicates synergy
AETDA demonstrates metal-specific inhibition governed by substrate reactivity and oxide layer stability. For copper and brass, efficiencies reach 89–92% in NaCl (5 mM), attributed to Cu(I)-AETDA complex formation [1] [8]. Aluminum alloys exhibit lower efficacy (≤60%) due to unstable adsorption on amphoteric oxide layers that dissolve in extreme pH [4]. Austenitic stainless steel (304) shows moderate inhibition (74% in HCl), where AETDA adsorption occurs preferentially on active Fe/Cr sites but struggles to passivate chromium-depleted zones [4].
Table 4: Inhibition Efficacy Across Metal Substrates
Substrate | Medium | [AETDA] | η (%) | Primary Inhibition Mechanism |
---|---|---|---|---|
Copper | 3% NaCl | 5 mM | 92 | Cu(I)-AETDA complex film |
Brass (Cu/Zn) | 3% NaCl | 5 mM | 89 | Adsorption on Cu/Zn active sites |
Stainless Steel 304 | 0.1M HCl | 5 mM | 74 | Blockage of Fe/Cr dissolution sites |
Aluminum 6061 | 3% NaCl | 5 mM | 58 | Partial oxide layer stabilization |
Protective films formed by AETDA exhibit exceptional stability in aerated/oxygenated NaCl. Weight-loss analyses confirm inhibition persists >10 days with efficiency >85% (5 mM AETDA) due to polymeric [Cu(I)-AETDA]ₙ films that resist chloride penetration [1]. Electrochemical quartz microbalance studies show film growth plateaus after 6–8 hours, achieving thicknesses of 120–150 nm. However, hydrodynamic conditions (e.g., flow rates >1 m/s) induce shear stress, reducing film durability by 15–20% [8]. X-ray photoelectron spectroscopy (XPS) confirms films consist of Cu₂O and Cu(I)-AETDA complexes, with nitrogen/sulfur signatures persisting after 240-hour immersion [1].
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